molecular formula C15H18N2O2 B2947271 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207058-52-3

1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2947271
CAS RN: 1207058-52-3
M. Wt: 258.321
InChI Key: MIHQAPZFEFHTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione, also known as IBTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBTD is a pyrazine derivative that has a unique molecular structure, making it a promising candidate for research in the areas of pharmaceuticals, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of oxidative stress, and the modulation of cell signaling pathways. Additionally, 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has a unique molecular structure that makes it a valuable tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one limitation of using 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione in lab experiments is its relatively high cost, which may limit its accessibility to researchers with limited funding.

Future Directions

There are several potential future directions for research on 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione. One area of interest is the development of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione may have potential applications in materials science, such as in the development of new polymers and catalysts. Further research is needed to fully understand the mechanisms of action of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione can be achieved through a multistep process involving the condensation of isobutyraldehyde and o-toluidine, followed by cyclization and oxidation. This method has been reported to yield high purity and yield of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione, making it a viable option for large-scale production.

Scientific Research Applications

1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has been extensively studied for its potential applications in pharmaceuticals, particularly in the treatment of various diseases. Studies have shown that 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione exhibits anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for drug development.

properties

IUPAC Name

1-(2-methylphenyl)-4-(2-methylpropyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11(2)10-16-8-9-17(15(19)14(16)18)13-7-5-4-6-12(13)3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHQAPZFEFHTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

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